molecular formula C21H20N4O6S B2749010 3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396722-21-7

3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2749010
CAS RN: 396722-21-7
M. Wt: 456.47
InChI Key: QGKWMEOKEQYGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Diversity

Research on heterocyclic compounds, such as thienopyridines and benzothiazoles, underscores the importance of such molecules in developing new chemical entities with potential biological activities. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield diverse heterocyclic derivatives highlights the versatility of thiophene-based compounds in medicinal chemistry and organic synthesis (Mohareb et al., 2004). Similarly, benzothiazole derivatives have been designed and synthesized for their potent antitumor activities, illustrating the potential of incorporating benzothiazole and nitrophenyl motifs for therapeutic purposes (Yoshida et al., 2005).

Carbonic Anhydrase Inhibition

The development of metal complexes of heterocyclic sulfonamide showcasing strong carbonic anhydrase inhibitory properties signifies another research dimension. These compounds, synthesized for their inhibitory effects on human carbonic anhydrase isoenzymes, present a strategic approach for targeting enzyme-related disorders, suggesting that the compound could be explored for similar enzymatic inhibition activities (Büyükkıdan et al., 2013).

Antimicrobial and Antitumor Agents

The antimicrobial evaluation of thiazole derivatives and their synthesis process reflects the broad-spectrum biological activities associated with such structures. Notably, the incorporation of electron-donating groups into the phenyl ring has been found to enhance antimicrobial activity, indicating a potential area for applying similar modifications to the compound for antimicrobial purposes (Chawla, 2016). Additionally, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer evaluation underscore the therapeutic potential of incorporating trimethoxyphenyl moieties, akin to the query compound, in anticancer drug design (Ravinaik et al., 2021).

properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O6S/c1-29-17-8-12(9-18(30-2)19(17)31-3)21(26)22-20-15-10-32-11-16(15)23-24(20)13-4-6-14(7-5-13)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKWMEOKEQYGIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.